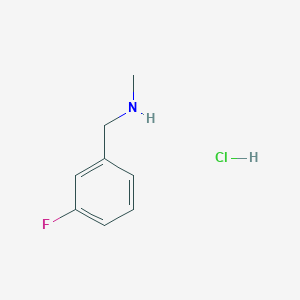

N-METHYL-3-FLUOROBENZYLAMINE HYDROCHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is an amine derivative of a fluorophenyl compound. The presence of a fluorine atom on the phenyl ring and a methyl group on the amine could potentially influence its chemical behavior and biological activity .

Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring (a six-membered carbon ring) with a fluorine atom at the 3-position, and a methylated amine (-NH-CH3) group attached to the phenyl ring . The exact spatial arrangement of these groups could influence the compound’s properties and interactions.Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, alkylation, acylation, and others. The presence of the fluorine atom might also influence its reactivity, as fluorine is highly electronegative .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, solubility, stability, melting point, boiling point, and others could be influenced by the presence and position of the fluorine atom and the methylated amine group .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonist 1-(3-fluorophenyl)-N-methylmethanamine hydrochloride exhibits properties of a neurokinin-1 (NK1) receptor antagonist. Such compounds have been studied for their potential effectiveness in clinical settings for conditions like emesis and depression (Harrison et al., 2001).

Analytical Chemistry and Drug Analysis The compound is also relevant in the field of analytical chemistry, particularly in the analysis of pharmaceuticals and their degradation products. It plays a role in the separation and identification of various compounds (El-Sherbiny et al., 2005).

NMDA Receptor Antagonist Synthesis It serves as a precursor in synthesizing ligands for NMDA receptors, which are crucial for neurological research and potential therapeutic applications (Moe et al., 1998).

Chiral Discrimination Studies This compound is utilized in studies related to chiral discrimination, which is important in developing enantioselective drugs and understanding drug interactions at a molecular level (Bereznitski et al., 2002).

5-HT2A Receptor Inverse Agonist It has been investigated for its role as a 5-HT2A receptor inverse agonist, suggesting potential applications in psychiatric and neurological disorders (Vanover et al., 2006).

Comparative Metabolism Studies The compound is significant in comparative metabolism studies across different species, providing insights into the metabolic pathways and pharmacokinetics of various drugs (Lavrijsen et al., 1992).

Potential Antipsychotic Agents Studies have explored its derivatives as potential antipsychotic agents, contributing to the development of new treatments for mental health disorders (Wise et al., 1987).

Potassium-Competitive Acid Blocker Development This chemical has been involved in the synthesis of novel potassium-competitive acid blockers (P-CAB), which have applications in treating gastroesophageal reflux disease and other acid-related diseases (Arikawa et al., 2012).

Antibacterial Activity Derivatives of this compound have been studied for their antibacterial activity, indicating potential for development of new antimicrobial agents (Arutyunyan et al., 2017).

Antisecretory Effect in Acid-Related Diseases It has been compared with other drugs for its antisecretory effect, making it relevant in the pharmacological management of acid-related diseases (Hori et al., 2011).

Orientations Futures

The study and development of new amine-containing compounds is a vibrant area of research in medicinal chemistry. This compound, with its fluorophenyl group and methylated amine, could potentially have interesting biological activities worth exploring. Future research could involve synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and testing its biological activity .

Mécanisme D'action

Target of Action

Compounds similar to N-Methyl-3-fluorobenzylamine Hydrochloride often target monoamine transporters, particularly those for dopamine and norepinephrine .

Mode of Action

These compounds typically act as releasing agents or reuptake inhibitors for monoamines, increasing the concentration of these neurotransmitters in the synaptic cleft .

Biochemical Pathways

The increased concentration of monoamines can affect various biochemical pathways, particularly those involved in mood regulation, reward, and executive functions .

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

The increased concentration of monoamines can lead to heightened alertness, increased energy, elevated mood, and decreased appetite. It can also result in adverse effects such as insomnia, anxiety, and cardiovascular complications .

Action Environment

Factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of these compounds. For example, acidic environments can increase the rate of degradation, while certain substances can interact with the compound, potentially altering its effects .

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDXZDQDUZPTTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2952968.png)

![2-(Benzyloxy)-1-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2952972.png)

![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2952974.png)

![ethyl5-amino-2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B2952983.png)

![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2952984.png)

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)